molecular formula C13H10F3N3O B2464807 N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 870516-96-4

N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2464807
CAS No.: 870516-96-4
M. Wt: 281.238
InChI Key: BQEOEVQAVFZSLA-UHFFFAOYSA-N
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Description

N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine or ammonia in the presence of a dehydrating agent such as thionyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.

Comparison with Similar Compounds

    N-(pyridin-2-yl)pyridine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    6-(trifluoromethyl)pyridine-3-carboxamide: Lacks the pyridin-2-ylmethyl group, affecting its overall reactivity and applications.

Uniqueness: N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of both the trifluoromethyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the pyridin-2-ylmethyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)11-5-4-9(7-18-11)12(20)19-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEOEVQAVFZSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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